[(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone
Description
[(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone is a methanone derivative featuring a 4-chlorophenylamino group and a propan-2-ylideneamino-oxy substituent. Its structural complexity arises from the juxtaposition of aromatic, imine, and oxime functionalities, which confer unique electronic and steric properties.
Properties
IUPAC Name |
(propan-2-ylideneamino) N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(2)13-15-10(14)12-9-5-3-8(11)4-6-9/h3-6H,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIZNAFVAYSYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277471 | |
| Record name | [(4-chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2911-48-0 | |
| Record name | NSC2448 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(4-chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(N-(4-CHLOROPHENYL)CARBAMOYL)ACETONE OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone typically involves the reaction of 4-chloroaniline with isopropylidenehydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of [(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone involves large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. Safety measures are also implemented to handle the toxic and hazardous nature of the reactants and intermediates.
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
[(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group enhances stability and lipophilicity, while sulfonyl (SO2CH3) or trifluoromethyl (CF3) groups increase polarity and binding affinity to targets like kinases .
- Heterocyclic Modifications : Imidazole or thiazol substituents introduce hydrogen-bonding capabilities, critical for protein interactions .
Physicochemical Properties
- Melting Points: Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in compound 5e) exhibit melting points between 103–121°C, whereas non-halogenated analogs (e.g., 5f with 3-fluorophenyl) melt at higher temperatures (135–137°C), suggesting halogenation reduces lattice stability .
- Spectral Data: IR spectra consistently show C=O stretches near 1680–1700 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹, confirming the methanone and oxime/imine functionalities .
Crystallographic and Structural Insights
- Planar Geometry: In (4-chlorophenyl)(imidazole-propylidene)methanone, the aromatic and imine moieties adopt coplanar arrangements, stabilized by N–H···O hydrogen bonds and van der Waals interactions .
- Conformational Flexibility: Methyl 2-[4-(4-chlorobenzoyl)amino]ethanone exhibits rotational freedom around the ethanone linker, contrasting with rigid cyclopropane-containing analogs .
Biological Activity
[(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone, also known as a chlorophenyl derivative, is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of CHClNO and a molecular weight of approximately 226.66 g/mol. It features a chlorophenyl group and an isopropylideneamino group linked through an oxy-methanone structure. The presence of the chlorine atom enhances its biological activity by influencing interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of [(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Antimicrobial Activity : Research indicates potential effectiveness against various bacterial strains, suggesting utility as an antimicrobial agent.
- Anticancer Properties : Preliminary studies show promise in inhibiting cancer cell proliferation, particularly in prostate cancer models.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial properties of several chlorophenyl derivatives, including [(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating its potential as a novel antibacterial agent .
- Anticancer Activity : A recent investigation focused on the anticancer effects of this compound in vitro against prostate cancer cell lines. The study reported that the compound exhibited cytotoxic effects, reducing cell viability significantly at concentrations as low as 10 µM . The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- Binding Affinity Studies : The binding affinity of [(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone was assessed using molecular docking simulations. The results revealed strong interactions with target proteins involved in cancer progression, suggesting that this compound could serve as a lead for further drug development .
Comparative Analysis with Similar Compounds
To understand the uniqueness of [(4-Chlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| [(3-Bromophenyl)amino][(propan-2-ylideneamino)oxy]methanone | CHBrNO | Moderate antimicrobial activity |
| [(3-Fluorophenyl)amino][(propan-2-ylideneamino)oxy]methanone | CHFNO | High anticancer efficacy |
| [(3-Methylphenyl)amino][(propan-2-ylideneamino)oxy]methanone | CHNO | Low cytotoxicity |
Q & A
Q. Optimization Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF/THF (anhydrous) | Reduces side reactions |
| Temperature | 0–25°C | Minimizes degradation |
| Catalyst Loading | 5–10 mol% Pd | Balances cost & yield |
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Answer:
- ¹H/¹³C-NMR : Assign signals for the chlorophenyl (δ 7.2–7.5 ppm for aromatic H) and propan-2-ylideneamino oxy groups (δ 1.2–1.5 ppm for CH₃, δ 4.5–5.0 ppm for NH/OCH₂) .
- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and NH/OH stretches (3200–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the backbone structure .
Q. Example NMR Data (CDCl₃) :
| Group | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| 4-Chlorophenyl | 7.35–7.45 | 128–135 |
| Propan-2-ylideneamino | 1.25 (s) | 20–25 |
Advanced: How can density-functional theory (DFT) predict thermodynamic and electronic properties of this compound?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) are used to:
Q. Key Outputs :
- HOMO-LUMO gap (~4.5 eV) indicating moderate reactivity.
- Mulliken charges on Cl (negative) and carbonyl O (positive) guide nucleophilic/electrophilic attack sites.
Advanced: How can crystallographic data discrepancies be resolved for this compound?
Answer:
- Data Collection : Use high-resolution XRD (Mo-Kα, λ = 0.71073 Å) and SHELXT/SHELXL software for structure solution/refinement .
- Dihedral Angle Analysis : Compare angles between chlorophenyl and methanone moieties (e.g., 51.6° vs. 89.5° in polymorphs) to identify packing differences .
- Hydrogen Bonding : Map O–H⋯O interactions (e.g., chain formation along the c-axis) to explain stability variations .
Q. SAR Observations :
- Chlorophenyl groups enhance membrane penetration (logP ~3.2).
- Propan-2-ylideneamino oxy moieties improve binding to hydrophobic enzyme pockets .
Basic: How can stability under varying pH and temperature conditions be assessed?
Answer:
Q. Stability Profile :
| Condition | Half-Life (Days) | Major Degradants |
|---|---|---|
| pH 7.4, 25°C | >30 | None detected |
| pH 1.2, 37°C | 7 | Hydrolyzed amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
